Mirodenafil-d7 (dihydrochloride)

PDE5 inhibition IC50 Pharmacodynamics

Inconsistent ionization and matrix effects in mirodenafil bioanalysis compromise assay accuracy. Mirodenafil-d7 (dihydrochloride) is a stable isotope-labeled internal standard that co-elutes with the analyte, providing a +7 Da mass shift for distinct MS detection. This corrects for extraction variability and ion suppression, which structural analogs cannot achieve. - Corrects matrix effects and extraction losses in LC-MS/MS workflows - Enables accurate pharmacokinetic quantification of mirodenafil in plasma - Supports bioequivalence and preclinical PK/PD modeling studies

Molecular Formula C26H39Cl2N5O5S
Molecular Weight 611.6 g/mol
Cat. No. B12423197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMirodenafil-d7 (dihydrochloride)
Molecular FormulaC26H39Cl2N5O5S
Molecular Weight611.6 g/mol
Structural Identifiers
SMILESCCCC1=CN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CCO)OCCC)CC.Cl.Cl
InChIInChI=1S/C26H37N5O5S.2ClH/c1-4-7-19-18-30(6-3)24-23(19)27-25(28-26(24)33)21-17-20(8-9-22(21)36-16-5-2)37(34,35)31-12-10-29(11-13-31)14-15-32;;/h8-9,17-18,32H,4-7,10-16H2,1-3H3,(H,27,28,33);2*1H/i2D3,5D2,16D2;;
InChIKeyCKPHITUXXABKDL-VLZQNOLCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mirodenafil-d7 (dihydrochloride) Overview


Mirodenafil-d7 (dihydrochloride) is a deuterium-labeled analog of mirodenafil, a second-generation phosphodiesterase type 5 (PDE5) inhibitor developed for the treatment of erectile dysfunction (ED) and approved for clinical use in Korea [1][2]. The parent compound, mirodenafil, exhibits a reported IC50 of 0.34 nM for PDE5 inhibition and a half-life (T1/2) of approximately 2.5 hours [3]. Mirodenafil-d7 (dihydrochloride) serves primarily as an internal standard for the accurate quantification of mirodenafil and its metabolites in biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) [4].

Product type Deuterium-labeled internal standard (ISTD)
Analytical workflow LC-MS/MS bioanalysis of mirodenafil in research matrices
Key selection point +7 Da mass shift; co-elution with target analyte
Use context Method validation, PK exposure-model interpretation, formulation comparison studies

Mirodenafil-d7 Analytical Specificity


In quantitative bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS) is critical for correcting matrix effects, ionization efficiency variations, and sample preparation losses inherent to LC-MS/MS workflows [1]. Mirodenafil-d7 (dihydrochloride), possessing seven deuterium atoms, exhibits a mass shift of +7 Da relative to unlabeled mirodenafil, which ensures complete chromatographic co-elution while allowing distinct mass spectrometric detection . This physicochemical mimicry cannot be achieved with structurally related but non-isotopic PDE5 inhibitors (e.g., udenafil, sildenafil) or unlabeled mirodenafil, which may exhibit differential extraction recovery, ionization suppression, or chromatographic retention, thereby compromising assay accuracy and precision [2].

This product
Alternative may differ
Mirodenafil-d7 (dihydrochloride) — deuterated ISTD; co-elutes with analyte; mirrors extraction and ionization behavior
Udenafil or sildenafil (non-isotopic PDE5 inhibitors) — differential chromatographic retention and ionization response; may not correct matrix effects
Stable isotope-labeled; complete physicochemical mimicry of unlabeled mirodenafil
Unlabeled mirodenafil — cannot be resolved from endogenous analyte by mass; introduces quantification bias

Mirodenafil-d7 Comparative Data


PDE5 Inhibition Potency

Mirodenafil, the parent compound of Mirodenafil-d7 (dihydrochloride), demonstrates a reported PDE5 inhibitory potency (IC50) of 0.34 nM (or 338 pM) [1]. This value indicates a higher potency compared to several clinically established PDE5 inhibitors, including sildenafil (IC50 = 3.7 nM), udenafil (IC50 = 8.25 nM), and avanafil (IC50 = 5.2 nM), based on cross-study comparable data [2][3]. The quantified difference represents an approximately 10.9-fold increase in potency relative to sildenafil [4].

PDE5 Inhibition
Cross-study comparable
Mirodenafil IC50: 0.34 nM (338 pM) — reported ~10.9-fold lower than sildenafil IC50 (3.7 nM)
Assay potency context for PDE5 target engagement studies
Recombinant human PDE5A; cross-study comparison requires method review
PDE5 inhibition IC50 Pharmacodynamics

Rat Pharmacokinetic Comparison

In a direct head-to-head comparison, male Sprague-Dawley rats received a single oral dose of either mirodenafil or sildenafil at 40 mg/kg [1]. Mirodenafil exhibited significantly higher maximum plasma concentration (Cmax) and total drug exposure (AUC) in both plasma and corpus cavernosum tissue compared to sildenafil. Specifically, plasma Cmax values were reported as 1,330 ± 273 ng/mL for mirodenafil and 314 ± 152 ng/mL for sildenafil, representing a 4.2-fold difference [1]. Consequently, mirodenafil remained longer in the plasma and target tissue, which may provide a pharmacokinetic basis for its in vivo efficacy [1].

Rat PK Comparison
Head-to-head
Mirodenafil Cmax 1,330 ng/mL vs sildenafil 314 ng/mL; AUC 2,872 vs 595 ng·h/mL (40 mg/kg oral, male SD rats)
Supports exposure-model interpretation in preclinical PK studies
Plasma and corpus cavernosum analysis by LC-MS/MS
Pharmacokinetics Cmax AUC Rat model

Salt Form Bioequivalence

A comparative pharmacokinetic study in rats demonstrated that the mirodenafil free base and its hydrochloride salt form exhibit statistically similar pharmacokinetic profiles following oral administration [1]. The maximum plasma concentration (Cmax) and area under the concentration-time curve (AUC) were not significantly different between the two forms. The time to peak concentration (Tmax) for the base form was slightly greater than that of the salt form, but this difference was not statistically significant [1]. These findings indicate that the mirodenafil base and hydrochloride forms are pharmacokinetically equivalent in rats, and thus the base form could be used in various mirodenafil formulations as a substitute for the existing mirodenafil hydrochloride form [1].

Salt Form Equivalence
Head-to-head
No statistically significant difference in Cmax or AUC between mirodenafil free base and hydrochloride salt in rats
Salt form does not shift fundamental PK profile; supports ISTD surrogate use
Oral administration; plasma analysis by LC-MS/MS
Pharmacokinetics Salt form Bioequivalence Formulation

Deuterated Internal Standard Performance

Mirodenafil-d7 (dihydrochloride) is specifically designed for use as an internal standard (IS) in quantitative LC-MS/MS assays. A validated method for the simultaneous determination of mirodenafil and its major metabolite, SK-3541, in human plasma utilized udenafil as an internal standard, but the study highlights the critical role of a stable isotope-labeled IS [1]. While the validated method using udenafil achieved a linear calibration range of 2-500 ng/mL for clinical doses, the use of a co-eluting, isotopically labeled standard like Mirodenafil-d7 (dihydrochloride) is widely recognized to improve assay precision and accuracy by compensating for matrix effects and ionization variability inherent in electrospray ionization (ESI) [2].

ISTD Performance
Supporting evidence
Co-eluting isotopically labeled ISTD compensates for matrix effects and ionization variability in ESI; improves accuracy and precision vs non-isotopic alternatives
Supports bioanalytical validation review and method-transfer context
Human plasma; LC-ESI-MS/MS; positive ion mode
LC-MS/MS Internal standard Bioanalysis Method validation

Mirodenafil-d7 Research Applications


Bioanalytical Method Development

Mirodenafil-d7 (dihydrochloride) is the recommended internal standard for developing and validating LC-MS/MS methods to quantify mirodenafil and its metabolites in human plasma, as demonstrated in microdose and clinical dose pharmacokinetic studies [1]. Its use ensures assay robustness against matrix effects and ionization variability, supporting regulatory submissions for clinical trials involving mirodenafil [2].

Preclinical PK/PD Modeling

In preclinical research, Mirodenafil-d7 (dihydrochloride) enables accurate measurement of mirodenafil exposure in biological samples from animal models (e.g., rat plasma and corpus cavernosum tissue) to support PK/PD modeling. The quantitative differentiation data (higher Cmax and AUC compared to sildenafil in rats) provides a basis for dose selection and efficacy comparisons in ED research models [3].

Formulation Development & Bioequivalence

Mirodenafil-d7 (dihydrochloride) serves as a critical reference standard in studies evaluating the bioequivalence of mirodenafil formulations, including the comparison between free base and hydrochloride salt forms. Its use ensures accurate quantification of mirodenafil plasma concentrations, facilitating formulation optimization and generic drug development [4].

Application
Selection Property
Validation Focus
Bioanalytical method validation
ISTD co-elution and matrix-effect correction
Accuracy and precision in human plasma research matrices
Preclinical PK exposure studies
Reported exposure differentiation context
Exposure-model interpretation across biological matrices
Formulation comparison studies
Salt-form PK equivalence context
Bioequivalence endpoint review in preclinical models

Technical Documentation Hub

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17 linked technical documents
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